molecular formula C16H18N2O2 B2684045 N-isobutyl-3-(pyridin-2-yloxy)benzamide CAS No. 1797320-39-8

N-isobutyl-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2684045
CAS No.: 1797320-39-8
M. Wt: 270.332
InChI Key: HBCAZIUCOIAQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of N-isobutyl-3-(pyridin-2-yloxy)benzamide involves the Michael addition amidation reaction of 2-aminopyridine and nitroolefins . This reaction is catalyzed by a bimetallic metal–organic framework material, Fe2Ni-BDC, which is synthesized by a solvothermal approach using nickel (II) nitrate hexahydrate and iron (III) chloride hexahydrate as the mixed metal source and 1,4-Benzenedicarboxylic acid (H2BDC) as the organic ligand source .


Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The molecular weight of this compound is 270.332.


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily catalyzed by the Fe2Ni-BDC catalyst . The catalyst demonstrates good efficiency in the reaction under optimal conditions .

Scientific Research Applications

Histone Deacetylase Inhibition for Cancer Therapy

Research on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) highlights its role as a selective inhibitor of histone deacetylases (HDACs), showing promise in cancer therapy due to its ability to block cancer cell proliferation and induce apoptosis. This compound has entered clinical trials, demonstrating significant antitumor activity in vivo (Zhou et al., 2008).

Chemical Cyclization Research

Investigations on the chemical cyclization of polyamic acid, derived from pyromellitic anhydride and benzidine, shed light on the synthesis processes relevant to the development of new materials. Such research may offer insights into manipulating the chemical structures for enhanced material properties (Źurakowska-országh et al., 1980).

Photocatalytic Degradation Studies

The study on the kinetics and products of TiO2 photocatalytic degradation of pyridine in water highlights the environmental applications of pyridine derivatives in breaking down noxious chemicals. This research could be relevant to understanding the environmental impact and degradation pathways of structurally similar compounds (Maillard-Dupuy et al., 1994).

Selective Inhibition for Therapeutic Targets

N-(Pyridin-3-yl)benzamides have been synthesized and evaluated for their selectivity in inhibiting human aldosterone synthase (CYP11B2), demonstrating potential therapeutic applications in conditions influenced by aldosterone. Such selectivity offers a pathway for the development of targeted therapies (Zimmer et al., 2011).

Properties

IUPAC Name

N-(2-methylpropyl)-3-pyridin-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12(2)11-18-16(19)13-6-5-7-14(10-13)20-15-8-3-4-9-17-15/h3-10,12H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCAZIUCOIAQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC=C1)OC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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